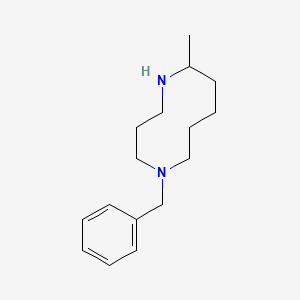
Hexadecanamide, N-(2,3-dihydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C19H39NO3 It is an amide derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a 2,3-dihydroxypropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can be synthesized through the reaction of hexadecanoic acid with 2,3-dihydroxypropylamine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, followed by nucleophilic attack by the amine group of 2,3-dihydroxypropylamine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Scientific Research Applications
Hexadecanamide, N-(2,3-dihydroxypropyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Specific pathways and targets may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Lacks the 2,3-dihydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxyethyl)hexadecanamide: Contains a single hydroxyl group, leading to different solubility and interaction profiles.
N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.
Uniqueness
Hexadecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups on the propyl chain, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
112988-88-2 |
|---|---|
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |
InChI Key |
SDXILVKMZVEKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

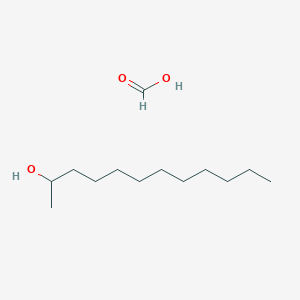
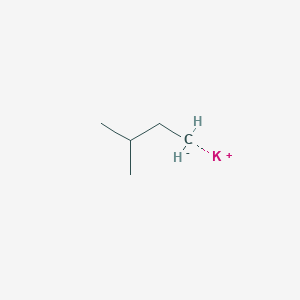
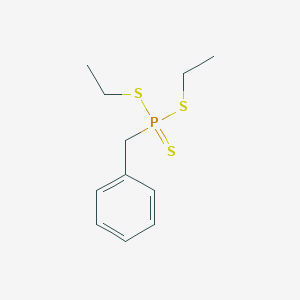
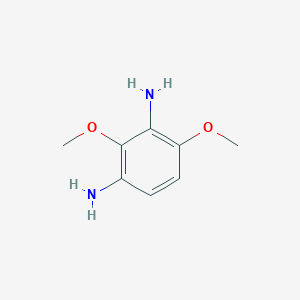
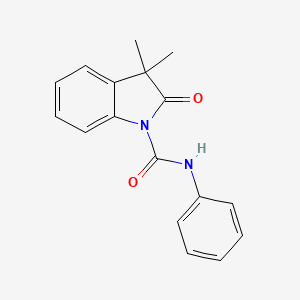
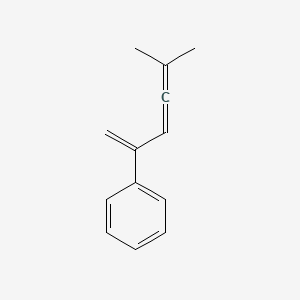
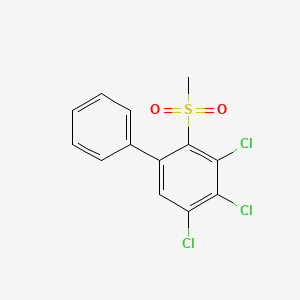
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
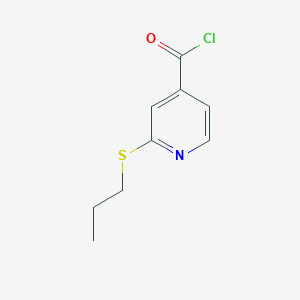
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
